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molecular formula C12H14O5 B3057056 Ethyl 2-(2-formyl-4-methoxyphenoxy)acetate CAS No. 76322-07-1

Ethyl 2-(2-formyl-4-methoxyphenoxy)acetate

Cat. No. B3057056
M. Wt: 238.24 g/mol
InChI Key: RHMNGOYVUSIANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534788B2

Procedure details

To a solution of 2-hydroxy-5-methoxybenzaldehyde (21.75 g, 143 mmol) in 240 mL acetonitrile were successively added Cs2CO3 (55.9 g, 1.2 eq.) and ethyl bromoacetate (16.6 mL, 1.05 eq.) and the mixture vigorously stirred at ambient temperature for 2 h. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents left 34.36 g of the title product, sufficiently pure to be used for the next step.
Quantity
21.75 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
55.9 g
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(#N)C>[CH2:23]([O:22][C:20](=[O:21])[CH2:19][O:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5])[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
21.75 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC
Step Two
Name
Cs2CO3
Quantity
55.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
16.6 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture vigorously stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NH4Cl, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, and evaporation of the solvents
WAIT
Type
WAIT
Details
left 34.36 g of the title product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(COC1=C(C=C(C=C1)OC)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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